molecular formula C8H9Br2NO B15305968 (2,4-Dibromo-3-methoxyphenyl)methanamine

(2,4-Dibromo-3-methoxyphenyl)methanamine

Cat. No.: B15305968
M. Wt: 294.97 g/mol
InChI Key: PQBKEOWAUFKZKY-UHFFFAOYSA-N
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Description

(2,4-Dibromo-3-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9Br2NO It is characterized by the presence of two bromine atoms, a methoxy group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromo-3-methoxyphenyl)methanamine typically involves the bromination of 3-methoxybenzylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring. The process can be summarized as follows:

    Starting Material: 3-methoxybenzylamine.

    Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dibromo-3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: De-brominated or hydroxylated derivatives.

Scientific Research Applications

(2,4-Dibromo-3-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (2,4-Dibromo-3-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The bromine atoms and the methoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

    (4-Methoxyphenyl)methanamine: Similar structure but lacks the bromine atoms.

    3-Methoxybenzylamine: The parent compound without bromination.

    2,4-Dibromoaniline: Similar bromination pattern but lacks the methoxy group.

Uniqueness: (2,4-Dibromo-3-methoxyphenyl)methanamine is unique due to the combination of bromine atoms and a methoxy group on the benzene ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

(2,4-dibromo-3-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9Br2NO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,4,11H2,1H3

InChI Key

PQBKEOWAUFKZKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Br)CN)Br

Origin of Product

United States

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